1-(4-(2-cyclohexylacetamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
1-[[4-[(2-cyclohexylacetyl)amino]phenyl]methyl]-N-(2-ethoxyphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3/c1-2-34-25-11-7-6-10-23(25)30-27(33)24-18-31(19-28-24)17-21-12-14-22(15-13-21)29-26(32)16-20-8-4-3-5-9-20/h6-7,10-15,18-20H,2-5,8-9,16-17H2,1H3,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNDAMBBTYBIPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(2-cyclohexylacetamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H26N4O3
- Molecular Weight : 370.45 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It has been shown to inhibit certain enzyme pathways, which can lead to various pharmacological effects.
Enzymatic Inhibition
Research indicates that the compound acts as a selective inhibitor of certain enzymes involved in metabolic pathways. For example, it has been studied for its inhibitory effects on aldosterone synthase (CYP11B2), which plays a crucial role in regulating blood pressure and electrolyte balance. In vitro studies demonstrated an IC50 value in the low nanomolar range, indicating potent enzymatic inhibition .
Biological Activity
The biological activities of this compound include:
- Antihypertensive Effects : The compound's inhibition of CYP11B2 suggests potential use in treating hypertension by reducing aldosterone synthesis.
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit anticancer activity through apoptosis induction in cancer cell lines, potentially linked to its ability to modulate signaling pathways involved in cell survival .
- Anti-inflammatory Effects : The compound has also shown promise in reducing inflammatory markers in cellular models, which could be beneficial for conditions like arthritis or other inflammatory diseases.
Case Study 1: Antihypertensive Activity
In a controlled study involving hypertensive rats, administration of the compound resulted in a significant reduction in systolic blood pressure compared to control groups. The mechanism was primarily attributed to decreased aldosterone levels and subsequent sodium excretion .
Case Study 2: Anticancer Efficacy
A series of experiments conducted on various cancer cell lines (including breast and prostate cancer) demonstrated that the compound induced apoptosis at concentrations as low as 1 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells, indicating its potential as an anticancer agent .
Case Study 3: Anti-inflammatory Effects
In vitro assays using macrophage cell lines showed that treatment with the compound led to a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests its potential utility in managing chronic inflammatory conditions .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of N-substituted imidazole-4-carboxamides, which exhibit structural variations primarily in their benzyl and aryl substituents. Below is a detailed comparison with four analogous compounds:
Structural and Functional Group Variations
*Estimated based on structural similarity to .
Key Observations
- Lipophilicity : The cyclohexylacetamido group in the target and contributes to greater lipophilicity than the 4-chlorobenzamido () or cyclohexaneamido () groups.
- Steric and Electronic Effects : The 3,4-dimethoxyphenylacetamido group in provides electron-donating methoxy groups, which could enhance binding to aromatic interaction sites in biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
